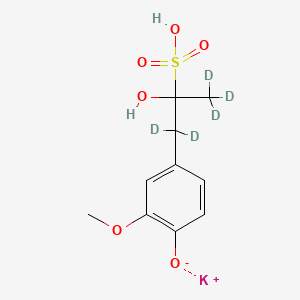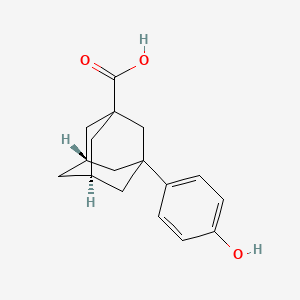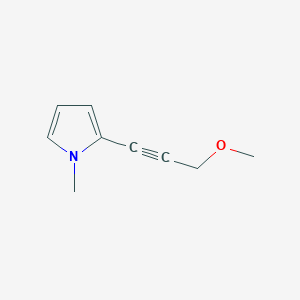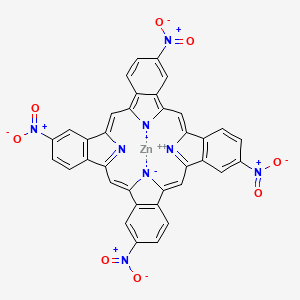![molecular formula C102H117ClCoN5O19 B13824882 cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate” is a complex cobalt-based coordination compound. This compound features a cobalt ion in the +3 oxidation state, coordinated with a corrin ring system and various phenylethyl and oxoethyl groups. The presence of cyanide and perchlorate ions, along with water molecules, further adds to its complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the corrin ring system The corrin ring is synthesized through a series of organic reactions, including cyclization and functional group modifications The cobalt ion is then introduced into the corrin ring through a coordination reaction, typically involving cobalt salts such as cobalt chloride or cobalt nitrate The phenylethyl and oxoethyl groups are added through esterification reactions, using appropriate phenylethyl alcohols and oxoethyl acids
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with specialized equipment for large-scale reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The cobalt ion can undergo oxidation reactions, changing its oxidation state.
Reduction: The cobalt ion can also be reduced, typically in the presence of reducing agents.
Substitution: The ligands coordinated to the cobalt ion can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and controlled pH conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of higher oxidation state cobalt complexes, while reduction reactions may yield lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for vitamin B12 analogs.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Used in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of this compound involves its ability to coordinate with various substrates and catalyze chemical reactions. The cobalt ion acts as the central active site, facilitating electron transfer and bond formation/breakage. The phenylethyl and oxoethyl groups provide additional stability and specificity to the compound’s interactions with substrates. The cyanide and perchlorate ions play a role in maintaining the overall charge balance and solubility of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalamin (Vitamin B12): Similar corrin ring structure but with different functional groups and biological activity.
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands and applications.
Cobalt(III) chloride: A simpler cobalt(III) complex used in various chemical reactions.
Uniqueness
This compound is unique due to its complex structure, featuring multiple phenylethyl and oxoethyl groups, along with cyanide and perchlorate ions
Eigenschaften
Molekularformel |
C102H117ClCoN5O19 |
|---|---|
Molekulargewicht |
1811.4 g/mol |
IUPAC-Name |
cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate |
InChI |
InChI=1S/C101H115N4O14.CN.ClHO4.Co.H2O/c1-70-92-80(45-48-86(107)114-60-52-73-32-18-10-19-33-73)97(3,4)84(103-92)67-83-79(44-47-85(106)113-59-51-72-30-16-9-17-31-72)99(6,68-90(111)118-64-56-77-40-26-14-27-41-77)95(102-83)71(2)93-81(46-49-87(108)115-61-53-74-34-20-11-21-35-74)100(7,69-91(112)119-65-57-78-42-28-15-29-43-78)101(8,105-93)96-82(66-89(110)117-63-55-76-38-24-13-25-39-76)98(5,94(70)104-96)58-50-88(109)116-62-54-75-36-22-12-23-37-75;1-2;2-1(3,4)5;;/h9-43,67,79-82,96H,44-66,68-69H2,1-8H3;;(H,2,3,4,5);;1H2/q2*-1;;+3;/p-1/t79-,80-,81-,82+,96?,98-,99+,100+,101+;;;;/m1..../s1 |
InChI-Schlüssel |
BWLZBYIFKJNTEK-CVDUGNFHSA-M |
Isomerische SMILES |
C/C/1=C/2\[C@@]([C@@H](/C(=C/C3=N/C(=C(\C4=NC([C@@H]([C@@]4(C)CCC(=O)OCCC5=CC=CC=C5)CC(=O)OCCC6=CC=CC=C6)[C@]7([C@@]([C@@H](C1=N7)CCC(=O)OCCC8=CC=CC=C8)(C)CC(=O)OCCC9=CC=CC=C9)C)/C)/[C@H](C3(C)C)CCC(=O)OCCC1=CC=CC=C1)/[N-]2)CCC(=O)OCCC1=CC=CC=C1)(C)CC(=O)OCCC1=CC=CC=C1.[C-]#N.O.[O-]Cl(=O)(=O)=O.[Co+3] |
Kanonische SMILES |
CC1=C2C(C(C(=N2)C=C3C(C(C(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)OCCC6=CC=CC=C6)CC(=O)OCCC7=CC=CC=C7)(C(C4CCC(=O)OCCC8=CC=CC=C8)(C)CC(=O)OCCC9=CC=CC=C9)C)C)[N-]3)(C)CC(=O)OCCC1=CC=CC=C1)CCC(=O)OCCC1=CC=CC=C1)(C)C)CCC(=O)OCCC1=CC=CC=C1.[C-]#N.O.[O-]Cl(=O)(=O)=O.[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13824838.png)


![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)

![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)
